5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the 1,4-benzodioxin ring.
Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxin and oxazole intermediates with the pyridin-3-yl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure allows it to interact with specific enzymes and receptors in the body.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its aromatic and heterocyclic nature makes it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridinyl group and the oxazole ring contribute to its distinct properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H13N3O4 |
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Molecular Weight |
323.30 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-12-2-1-5-18-10-12)13-9-15(24-20-13)11-3-4-14-16(8-11)23-7-6-22-14/h1-5,8-10H,6-7H2,(H,19,21) |
InChI Key |
RSEQSSUOBWFOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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